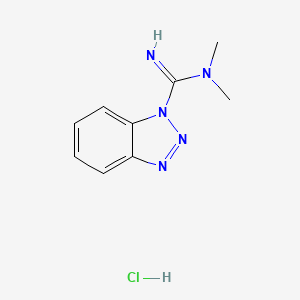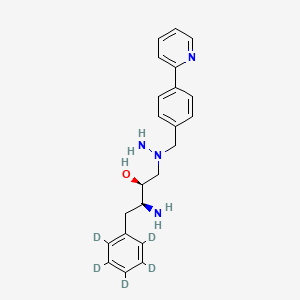
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride (DAT) is a synthetic compound which is derived from the anti-HIV drug atazanavir. It is a derivative of the natural product atazanavir with the addition of a des-N-methoxycarbonyl-L-tert-leucine group, which has been used to study the mechanism of action of atazanavir. DAT is of particular interest to researchers due to its potential to provide new insights into the molecular basis of atazanavir activity.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride involves the protection of the amine group on Atazanavir-d5 with Boc anhydride, followed by selective deprotection of the tert-leucine side chain and methylation of the resulting amine. The resulting compound is then reacted with methoxycarbonyl chloride to introduce the desired methoxycarbonyl group.
Starting Materials
Atazanavir-d5 Trihydrochloride, Boc anhydride, Dichloromethane, Diisopropylethylamine, Hydrochloric acid, Methanol, Methoxycarbonyl chloride, Sodium bicarbonate, Sodium chloride, Sodium hydroxide, Tert-leucine
Reaction
Atazanavir-d5 Trihydrochloride is dissolved in dichloromethane and reacted with Boc anhydride and diisopropylethylamine to protect the amine group., The resulting compound is then treated with hydrochloric acid to remove the excess Boc anhydride., The tert-leucine side chain is selectively deprotected using sodium hydroxide and methanol., The resulting amine is then methylated using methanol and hydrochloric acid., Methoxycarbonyl chloride is added to the reaction mixture and the reaction is allowed to proceed., The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is not fully understood, but it is believed to be related to its ability to inhibit the enzyme HIV-1 protease. HIV-1 protease is an enzyme that is responsible for the cleavage of viral proteins and is essential for the replication of HIV-1. Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is thought to bind to the active site of HIV-1 protease, preventing the cleavage of viral proteins and thus inhibiting viral replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride have not been extensively studied, but it is believed to have a number of beneficial effects. For example, it is thought to reduce the levels of certain cytokines, which are involved in inflammation and immune responses. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is believed to have anti-viral activity, as it inhibits the replication of HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride in laboratory experiments has a number of advantages. Firstly, it is relatively easy to obtain and synthesize, making it an ideal compound for use in laboratory experiments. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions, meaning that it must be dissolved in a non-aqueous solvent in order to be used in experiments.
Direcciones Futuras
The potential applications of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride in scientific research are vast and varied. For example, it could be used to further investigate the mechanism of action of atazanavir, as well as to study its effects on the immune system and its potential as an anti-viral agent. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride could be used to study the pharmacokinetics and pharmacodynamics of atazanavir, as well as its potential applications in drug delivery systems. Furthermore, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride could be used to investigate the effects of atazanavir on other diseases, such as cancer, and its potential as an anti-cancer agent. Finally, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride could be used to investigate the potential of atazanavir as a therapeutic agent for other diseases, such as HIV/AIDS.
Aplicaciones Científicas De Investigación
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride has been used in a variety of scientific research applications, including studies of the mechanism of action of atazanavir, the biochemical and physiological effects of the drug, and its potential applications in laboratory experiments. In particular, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride has been used to study the kinetics and mechanism of action of atazanavir, as well as to investigate its effects on HIV replication. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride has been used to study the pharmacokinetics and pharmacodynamics of atazanavir, as well as its effects on the immune system.
Propiedades
IUPAC Name |
(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21/h1-13,20,22,27H,14-16,23-24H2/t20-,22-/m0/s1/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPHERXUYPXDO-RBRLVSQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




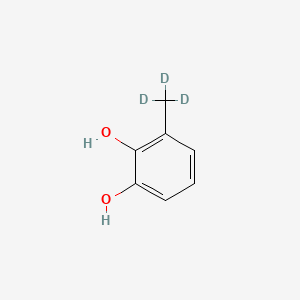
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
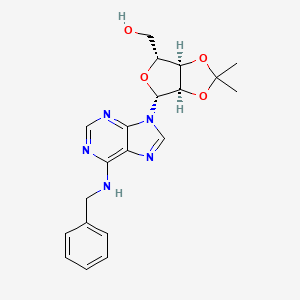
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
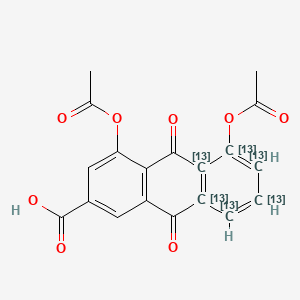
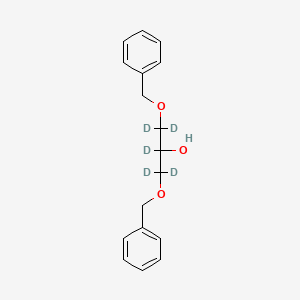
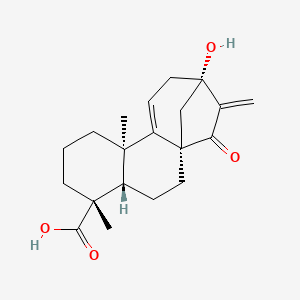
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
